3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
The compound “3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with a complex structure . It contains several functional groups, including a trifluoromethyl group, a thiadiazole ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a trifluoromethyl group, a thiadiazole ring, and an amide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Complex Formation : A study by Adhami et al. (2012) discussed the synthesis of a similar thiadiazolobenzamide compound. This compound was used to create complexes with nickel and palladium ions, offering insights into potential applications in coordination chemistry.
Antihyperglycemic Agents : A derivative of benzamide, including a thiadiazole structure similar to the queried compound, was identified as a potential antihyperglycemic agent. This derivative, mentioned in the study by Nomura et al. (1999), could be explored for the treatment of diabetes mellitus.
Anticancer Activity : In a study conducted by Ravinaik et al. (2021), substituted benzamides, similar to the compound , demonstrated significant anticancer activity against various cancer cell lines, indicating its potential in cancer research.
Larvicidal and Antimicrobial Activities : Kumara et al. (2015) explored novel triazinone derivatives, structurally related to the queried compound, for their larvicidal and antimicrobial properties, suggesting potential applications in pest control and antimicrobial research.
Antiviral Activity : A study by Tatar et al. (2021) investigated 1,3,4-thiadiazole derivatives for their activity against influenza A virus, offering a direction for the use of similar compounds in antiviral research.
Photophysical Properties : Research by Zhang et al. (2017) on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their complexes showed unique photophysical properties, hinting at potential applications in materials science.
Enzyme Inhibition : A study on 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives, which have structural similarities to the queried compound, revealed their ability to inhibit tumor-associated carbonic anhydrase isoforms, as reported by Bozdağ et al. (2017). This suggests potential applications in cancer therapy.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S2/c1-4-31-17-11-15(12-18(32-5-2)19(17)33-6-3)20(30)27-21-28-29-22(35-21)34-13-14-7-9-16(10-8-14)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLHKYATOSRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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